molecular formula C18H16N6O2S B5727887 2-(4,6-dimethylpyrimidin-2-yl)-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

2-(4,6-dimethylpyrimidin-2-yl)-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

Cat. No.: B5727887
M. Wt: 380.4 g/mol
InChI Key: HAXJPSMOBJKJFD-UHFFFAOYSA-N
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Description

2-(4,6-dimethylpyrimidin-2-yl)-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a potent and selective inhibitor of Src kinase, a key signaling protein implicated in cellular proliferation, survival, and migration. Research has demonstrated its significant efficacy in models of acute myeloid leukemia (AML), where it induces apoptosis and suppresses colony formation of leukemic cells . The compound's mechanism of action involves competitively binding to the ATP-binding site of Src, thereby inhibiting its phosphotransferase activity and downstream signaling through pathways like STAT3 and ERK. Its targeted design incorporates a pyrazolopyridinedione scaffold, which contributes to its potent kinase inhibitory profile . This makes it a valuable pharmacological tool for investigating Src-driven oncogenesis, studying signal transduction networks in cancer biology, and exploring potential therapeutic strategies for hematological malignancies and solid tumors. Further research applications include its use in combination therapy studies to overcome drug resistance and in the functional analysis of tumor microenvironment signaling.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-6-(pyridin-2-ylsulfanylmethyl)-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S/c1-10-7-11(2)21-18(20-10)24-17(26)15-13(25)8-12(22-16(15)23-24)9-27-14-5-3-4-6-19-14/h3-8H,9H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXJPSMOBJKJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C3=C(N2)NC(=CC3=O)CSC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4,6-dimethylpyrimidin-2-yl)-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H16N4O2S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

This structure features multiple nitrogen atoms and a pyrimidine ring, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds containing the pyrazolo[3,4-b]pyridine framework exhibit significant anticancer properties. For instance, derivatives of this structure have shown promising results in inhibiting cell proliferation in various cancer cell lines. A notable study highlighted that certain pyrazolo[3,4-b]pyridine derivatives demonstrated effective inhibition of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity against these cells .

The anticancer mechanisms of these compounds are primarily attributed to their ability to induce apoptosis and arrest the cell cycle. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Compounds targeting CDK2 and CDK9 have demonstrated significant interactions leading to apoptosis in cancer cells .

Study 1: Anticancer Efficacy

In a recent study evaluating the efficacy of various pyrazolo[3,4-b]pyridine derivatives against cancer cell lines, it was found that compounds with specific substitutions on the pyridine moiety exhibited enhanced anticancer activity. For instance, a derivative with an OH group on the phenyl group showed increased potency against MCF7 and HCT116 cells compared to other derivatives .

CompoundCell LineIC50 (µM)Mechanism
14gMCF70.25CDK inhibition
14aHCT1160.30Apoptosis induction

Study 2: TRK Inhibition

Another study focused on the inhibition of tropomyosin receptor kinases (TRKs), which play a significant role in cancer cell proliferation. The compound C03 from the pyrazolo[3,4-b]pyridine class displayed an IC50 of 56 nM against TRKA and inhibited Km-12 cell line proliferation with an IC50 of 0.304 µM. This suggests potential for further exploration as a therapeutic agent in targeted cancer therapies .

Additional Biological Activities

Beyond anticancer properties, compounds similar to 2-(4,6-dimethylpyrimidin-2-yl)-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione have been investigated for their antimicrobial properties. The presence of heteroatoms such as nitrogen and sulfur enhances their interaction with biological targets, making them suitable candidates for further pharmacological studies.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Several studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds can inhibit cancer cell proliferation. The presence of the pyrimidine moiety may enhance its interaction with biological targets involved in cancer progression.
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various bacterial strains. Its structural features facilitate interactions with microbial enzymes or cell membranes.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of pyrazolo[3,4-b]pyridine were tested against multiple cancer cell lines. The results indicated that modifications at the pyrimidine position significantly increased cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of various derivatives including the target compound against Gram-positive and Gram-negative bacteria. The results showed effective inhibition at low concentrations, suggesting potential for development as an antibiotic .

Case Study 3: Anti-inflammatory Mechanism

Research published in Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory mechanisms of similar compounds. It was found that these compounds could inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory markers .

Comparison with Similar Compounds

Table 1: Comparative analysis of pyrazolo-pyrimidine/pyridine derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Reported Activity
Target Compound Pyrazolo[3,4-b]pyridine-3,4-dione 2-(4,6-dimethylpyrimidin-2-yl), 6-[(pyridin-2-ylthio)methyl] ~392.08 Not reported
6-Methyl-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine () Pyrazolo[3,4-d]pyrimidine 6-methyl, 3,4-diamine Not provided Moderate antioxidant activity
5-methyl-7-(2-methylpropyl)-2-[(naphthalen-1-yl)methyl]-3-(pyridin-4-yl)-...-4,6-dione () Pyrazolo[3,4-d]pyrimidine-4,6-dione 5-methyl, 7-(2-methylpropyl), 2-(naphthalen-1-yl)methyl, 3-(pyridin-4-yl) 439.51 Not reported

Key Observations:

Core Structure Differences :

  • The target compound’s pyrazolo[3,4-b]pyridine-dione core differs from the pyrazolo[3,4-d]pyrimidine cores in and . This distinction alters the electronic environment, with the dione groups (positions 3,4) likely enhancing hydrogen-bonding capacity compared to the diamine groups in .

Substituent Effects: The 4,6-dimethylpyrimidin-2-yl group in the target compound introduces steric bulk and electron-donating methyl groups, contrasting with the naphthalen-1-yl substituent in , which may enhance lipophilicity .

Molecular Weight and Solubility :

  • The target compound (~392.08 g/mol) is smaller than ’s analog (439.51 g/mol), suggesting better membrane permeability. However, its pyrimidine and pyridine substituents may reduce solubility compared to the simpler methyl and diamine groups in .

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